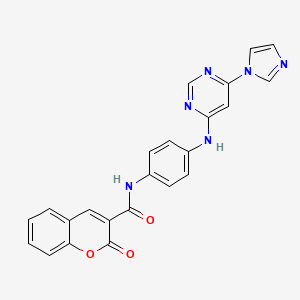

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

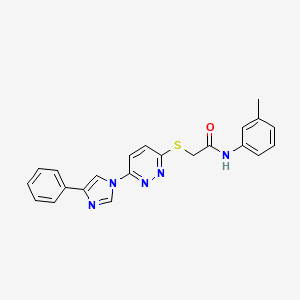

The compound “N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an imidazole ring, a pyrimidine ring, and a chromene structure . The exact structure would need to be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Research efforts have focused on the synthesis and modification of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), with one study demonstrating that altering the heterocycle or blocking the reactive site can be effective strategies to reduce AO metabolism. These findings are significant in the context of developing full antagonists for androgen receptors, showing promise in tumor growth inhibition for castration-resistant prostate cancer (CRPC) (Linton et al., 2011).

Antioxidant Activities

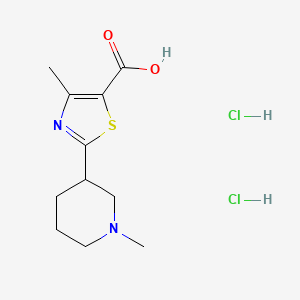

Novel indane-amide compounds containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives synthesized from 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide have been investigated for their antioxidant activities. Some of these compounds have shown promising activities, highlighting the potential of chromene derivatives in designing new antioxidant agents (Mohamed & El-Sayed, 2019).

Antibacterial Applications

A study on the synthesis of pyrazolopyrimidine derivatives revealed their significant antibacterial activity. The compounds synthesized from 5-aminopyrazole-4-carbonitriles have been evaluated for their efficacy against bacterial strains, showcasing the potential of such compounds in the development of new antibacterial agents (Rahmouni et al., 2014).

Gene Expression Modulation

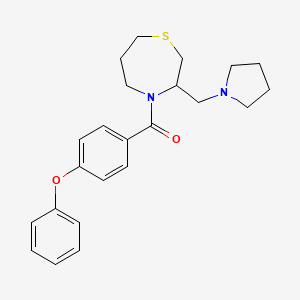

Pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions and modulating gene expression, have seen advancements through the modification of the hairpin γ-aminobutyric acid turn unit. These modifications have enhanced cellular uptake and biological activity, offering a new approach to controlling the intracellular concentration of Py–Im polyamides for potential therapeutic applications (Meier, Montgomery, & Dervan, 2012).

Anticancer Research

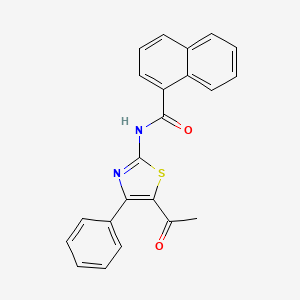

The synthesis of chromeno[4,3-b]pyridine derivatives and their evaluation for anticancer activities, particularly in breast cancer (MCF-7), through molecular docking and binding energy analysis, showcases the ongoing research into developing more effective anticancer agents. Some compounds have shown high activity towards the MCF-7 cell line, indicating their potential in cancer treatment strategies (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Eigenschaften

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N6O3/c30-22(18-11-15-3-1-2-4-19(15)32-23(18)31)28-17-7-5-16(6-8-17)27-20-12-21(26-13-25-20)29-10-9-24-14-29/h1-14H,(H,28,30)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQQJFFGFJPNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)

![tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate](/img/structure/B2735393.png)